(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Overview
Description
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Research
This compound’s structure, which includes an indole moiety, is significant in anticancer research. Indole derivatives are known for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the isoxazole ring further enhances its potential as a scaffold for developing novel anticancer agents.
Antimicrobial Activity
The compound’s isoxazole and indole components are both known for their antimicrobial properties. Isoxazole derivatives have been studied for their effectiveness against a range of bacterial and fungal pathogens . This makes the compound a candidate for developing new antimicrobial agents to combat resistant strains.
Anti-inflammatory Applications
Indole derivatives have shown significant anti-inflammatory properties, making this compound a potential candidate for developing anti-inflammatory drugs . The combination of the indole and isoxazole rings could provide a synergistic effect, enhancing its efficacy in reducing inflammation.
Neurological Research
The compound’s structure suggests potential applications in neurological research. Indole derivatives are known to interact with various neurotransmitter systems, which could make this compound useful in studying neurological disorders such as depression, anxiety, and schizophrenia . The fluorophenyl group may also contribute to its activity in the central nervous system.
Enzyme Inhibition Studies
The compound can be used in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Isoxazole derivatives have been investigated for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . This makes the compound valuable for studying enzyme inhibition mechanisms.
Drug Design and Development
Given its unique structure, the compound can serve as a lead molecule in drug design and development. The combination of the indole and isoxazole rings provides a versatile scaffold for synthesizing new derivatives with enhanced biological activities . Researchers can modify various functional groups to optimize the compound’s pharmacokinetic and pharmacodynamic properties.
properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c1-12-19(15-7-3-5-9-17(15)23-12)20(25)21(26)27-11-13-10-18(28-24-13)14-6-2-4-8-16(14)22/h2-10,23H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKLIUIMMYZDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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